2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
Description
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group linked to a methylene bridge, which is further substituted with a 4-fluorophenyl carbamoyl moiety. This structure combines aromatic, carboxamide, and thioether functionalities, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation. The fluorine atom enhances lipophilicity and metabolic stability, while the sulfanyl group may influence redox properties and intermolecular interactions .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDUUNNSMVJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 4-Fluoro-N-(chloroacetyl)aniline
The synthesis begins with the preparation of 4-fluoro-N-(chloroacetyl)aniline, a critical intermediate. This is achieved by reacting 4-fluoroaniline (CAS 371-40-4) with chloroacetyl chloride in dichloromethane under basic conditions (e.g., sodium hydroxide or triethylamine). Key parameters:
Thioether Formation via Thiobenzoic Acid Coupling
The chloroacetyl intermediate undergoes nucleophilic substitution with thiobenzoic acid in the presence of a base (e.g., K₂CO₃ or NaOH).
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Reaction time : 6–12 hours at 60–80°C
- Yield : 70–78%.
Mechanistic Insight :
- Deprotonation of thiobenzoic acid generates a thiolate nucleophile.
- SN2 displacement of the chlorine atom in 4-fluoro-N-(chloroacetyl)aniline forms the thioether bond.
- Acidic workup (HCl) precipitates the product.
One-Pot Multicomponent Reaction
Simultaneous Carbamoylation and Sulfanyl Incorporation
A streamlined approach involves reacting 4-fluoroaniline , chloroacetyl chloride , and thiobenzoic acid in a single pot.
- Catalyst : Cupric chloride (CuCl₂, 5 mol%)
- Solvent : Ethylene glycol (enables high-temperature stability)
- Conditions : 125°C for 6 hours under inert atmosphere
- Yield : 65–70%.
Advantages :
- Eliminates intermediate isolation steps.
- Reduces solvent consumption.
Limitations :
- Requires precise stoichiometric control to avoid over-acylation.
Solid-Phase Synthesis for High-Purity Output
Polymer-Supported Methodology
Recent advancements utilize resin-bound benzoic acid derivatives to improve purity and scalability.
- Resin functionalization : Wang resin is esterified with 2-mercaptobenzoic acid.
- Alkylation : Reaction with 4-fluoro-N-(chloroacetyl)aniline in DMF with DIEA.
- Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise substitution | DMF, 60°C, 12 h | 70–78 | 90–95 | Moderate |
| One-pot multicomponent | Ethylene glycol, 125°C, 6 h | 65–70 | 85–90 | High |
| Solid-phase synthesis | DMF/DIEA, RT, 24 h | 60–65 | >95 | Low |
Key Observations :
- The stepwise method balances yield and scalability but requires intermediate purification.
- Solid-phase synthesis offers superior purity, ideal for pharmaceutical applications.
Optimization Strategies
Solvent Effects
Catalytic Additives
Temperature Control
- Reactions above 100°C risk decarboxylation of the benzoic acid moiety.
- Optimal range: 60–80°C for kinetic control.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid is a chemical compound belonging to the benzoic acid family, drawing interest from the scientific community for potential therapeutic and environmental applications. The uniqueness of this compound lies in its fluorine atom, which can influence its reactivity, stability, and biological activity.
Scientific Research Applications
This compound is used across various scientific disciplines:
- Chemistry It serves as a building block in organic synthesis for creating more complex molecules.
- Biology Studies have explored its potential as an enzyme inhibitor, particularly for proteases.
- Medicine Research indicates its promise in developing anti-inflammatory and anticancer agents.
- Industry It finds use in producing specialty chemicals and materials.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Oxidizing agents like potassium permanganate can oxidize the compound to form sulfoxides or sulfones.
- Reduction Reducing agents like lithium aluminum hydride can be used to carry out reduction reactions to yield amines or alcohols.
- Substitution Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Mechanism of Action
The mechanism of action of 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of proteases, preventing substrate binding and subsequent catalysis. This inhibition can lead to reduced inflammation or slowed cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a benzoic acid core, sulfanyl linkage, and fluorinated carbamoyl group. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to and .
Key Observations:
Core Structure Influence :
- Benzoic acid derivatives (Target Compound, ) exhibit stronger acidity compared to acetic acid analogs (e.g., ) due to aromatic ring stabilization of the deprotonated form.
- The sulfonyl group in and increases electron-withdrawing effects, lowering pKa compared to the sulfanyl group in the Target Compound .
Substituent Effects: Halogen Variation: The 4-fluorophenyl group in the Target Compound and improves metabolic stability over bromine in , but bromine’s larger size enhances hydrophobic interactions in biological systems .
Biological Activity
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorophenyl group, a carbamoyl moiety, and a sulfanyl functional group, which may contribute to its diverse biological effects.
- Molecular Formula : C15H12FNO3S
- Molecular Weight : 305.3 g/mol
- CAS Number : 851288-58-9
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The compound has shown potential in inhibiting various proteases, which are enzymes that play critical roles in numerous biological processes including inflammation and cancer progression. By binding to the active sites of these enzymes, the compound can prevent substrate binding and subsequent catalytic activity, leading to reduced inflammation and tumor growth .
Anti-inflammatory Effects
Research indicates that this compound may exhibit significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13, which are involved in allergic responses and chronic inflammation .
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with cell cycle-related proteins, suggesting its potential use in anticancer therapies .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can have implications for treating neurodegenerative diseases.
- Urease : Inhibition of urease may be beneficial for managing certain infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid | Similar structure with chlorine | Anti-inflammatory, anticancer |
| 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid | Methyl group instead of fluorine | Antimicrobial properties |
| 2-({[(4-Nitrophenyl)carbamoyl]methyl}sulfanyl)benzoic acid | Nitro group instead of fluorine | Potential anticancer effects |
The presence of the fluorine atom in this compound enhances its reactivity and may improve its binding affinity to biological targets compared to its analogs .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anti-inflammatory Activity : A recent investigation demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of asthma, suggesting its potential application in respiratory diseases .
- Anticancer Research : Another study reported that the compound exhibited selective cytotoxicity against breast cancer cell lines (MDA-MB-231), indicating its promise as a chemotherapeutic agent .
- Enzyme Inhibition Assessment : Experimental data showed that this compound effectively inhibited AChE activity in vitro, reinforcing its potential use in neuropharmacology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a Michael-type addition of thioglycolic acid to α,β-unsaturated ketones or through Friedel-Crafts acylation using maleic anhydride derivatives. For example, thioglycolic acid (II) reacts with (E)-4-aryl-4-oxo-2-butenoic acids (I) to form sulfanyl-substituted intermediates (III) . Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and temperature (room temp vs. reflux) significantly impacts enantiomeric purity and yield.
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology : Use 1H/13C NMR to confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the sulfanyl moiety (δ ~3.5–4.0 ppm for CH2-S). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., R/S enantiomer ratios) . HPLC with chiral columns is recommended for enantiomeric separation .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Perform pH-dependent solubility studies in buffers (pH 1–13) using UV-Vis spectroscopy. The carboxylic acid group (pKa ~2.5) and sulfanyl moiety (pKa ~10) dictate solubility trends. Stability assays (e.g., accelerated degradation under heat/light) should employ LC-MS to monitor decomposition products like free benzoic acid or sulfoxide derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The fluorophenyl group may engage in hydrophobic interactions, while the sulfanyl moiety could form hydrogen bonds. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD) .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Methodology : If bioactivity varies between enantiomers, employ asymmetric synthesis (chiral catalysts) to isolate R/S forms and re-test. For inconsistent IC50 values, standardize assay conditions (e.g., ATP concentration in kinase assays) and use multivariate statistical analysis (ANOVA, PCA) to identify confounding variables .
Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic/electrophilic reactions?
- Methodology : Perform DFT calculations (Gaussian, ORCA) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing fluorine atom lowers HOMO energy, reducing electrophilicity. Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) can correlate computational predictions with observed reactivity .
Q. What are the environmental degradation pathways of this compound, and how can they be mitigated?
- Methodology : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (UV light, pH 5–9). Use LC-QTOF-MS to identify transformation products (e.g., sulfonic acid derivatives). For mitigation, design derivatives with stabilized sulfanyl groups (e.g., alkylation) to reduce hydrolysis rates .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
